molecular formula C8H8N2O3 B2719653 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid CAS No. 23610-05-1

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Cat. No. B2719653
CAS RN: 23610-05-1
M. Wt: 180.163
InChI Key: VEEGPIDERPILTD-UHFFFAOYSA-N
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Description

“4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by its IUPAC name "4-[(E)-(hydroxyimino)methyl]benzoic acid" .


Molecular Structure Analysis

The molecular structure of “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” consists of a benzoic acid moiety with a hydroxyimino group and an amino group attached to the fourth carbon of the benzene ring .

Scientific Research Applications

Environmental Applications

Degradation of Recalcitrant Compounds

Advanced oxidation processes (AOPs) have been utilized for the degradation of acetaminophen, with various by-products such as benzoic acid being analyzed for their biotoxicity and environmental impact. This research underscores the importance of understanding the degradation pathways and environmental fate of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Applications

Biological Activities of Phenolic Acids

Studies on p-Coumaric acid and its conjugates, which share structural similarities with benzoic acid derivatives, highlight their diverse biological activities, including antioxidant, anti-cancer, and antimicrobial effects. This demonstrates the potential of chemically similar compounds in drug development and therapeutic applications (Pei, Ou, Huang, & Ou, 2016).

Toxicological Assessments

Health Aspects of Parabens

Research on parabens, esters of para-hydroxybenzoic acid, evaluates their occurrence, fate, and behavior in aquatic environments. This work is crucial for assessing the environmental and health impacts of widespread chemicals, providing a framework for the safety evaluation of related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

Specific safety and hazard information for “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” are not specified in the sources I found. The potential applications and research directions for a compound depend on its physical and chemical properties, as well as the current state of research in the field .

properties

IUPAC Name

4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGPIDERPILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

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